molecular formula C17H30N2O2 B324383 N,N'-dicyclohexylpentanediamide

N,N'-dicyclohexylpentanediamide

Cat. No.: B324383
M. Wt: 294.4 g/mol
InChI Key: JUCPCSUERQHDQB-UHFFFAOYSA-N
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Description

N,N'-Dicyclohexylpentanediamide is a diamide derivative characterized by a pentanediamide backbone (five-carbon chain with two amide groups) substituted with cyclohexyl groups on both nitrogen atoms. Cyclohexyl groups confer steric bulk and hydrophobicity, which may influence solubility, thermal stability, and reactivity . Such diamides are often explored in polymer chemistry, pharmaceutical intermediates, or as ligands in coordination chemistry due to their ability to form hydrogen bonds and chelate metal ions.

Properties

Molecular Formula

C17H30N2O2

Molecular Weight

294.4 g/mol

IUPAC Name

N,N//'-dicyclohexylpentanediamide

InChI

InChI=1S/C17H30N2O2/c20-16(18-14-8-3-1-4-9-14)12-7-13-17(21)19-15-10-5-2-6-11-15/h14-15H,1-13H2,(H,18,20)(H,19,21)

InChI Key

JUCPCSUERQHDQB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CCCC(=O)NC2CCCCC2

Canonical SMILES

C1CCC(CC1)NC(=O)CCCC(=O)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of N,N'-dicyclohexylpentanediamide with structurally related diamides:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₁₇H₃₀N₂O₂ (inferred) Cyclohexyl groups ~294.4 High hydrophobicity, steric hindrance
N,N,N',N'-Tetrabutylpentanediamide C₂₁H₄₂N₂O₂ Butyl groups 354.6 Flexibility, moderate hydrophobicity
N'-Hydroxy-2-methyl-N,N-diphenylpropanediamide C₁₇H₁₉N₂O₂ Phenyl, hydroxy-methyl 283.3 Aromatic interactions, polar hydroxyl group
Decanediamide derivatives (e.g., ) Variable Thiadiazole, hydroxymethyl Variable Pharmaceutical relevance, heterocyclic motifs
Key Observations:
  • Substituent Effects: Cyclohexyl vs. Butyl: Cyclohexyl groups in this compound introduce greater steric hindrance and rigidity compared to the flexible butyl chains in tetrabutylpentanediamide. This difference may reduce solubility in polar solvents but enhance thermal stability. Aromatic vs. Functional Group Diversity: Hydroxy and thiadiazole groups in ’s derivatives suggest enhanced biological activity or metal-binding capabilities, contrasting with the simpler cyclohexyl/butyl analogs.

Physicochemical Properties

  • Solubility: Cyclohexyl-substituted diamides are likely less water-soluble than their butyl or hydroxy-containing counterparts due to increased hydrophobicity. Hydroxy groups (e.g., in ’s compound) improve solubility in polar solvents like ethanol or DMSO.
  • Thermal Stability :
    • Bulky cyclohexyl groups may enhance thermal stability by restricting molecular motion, whereas smaller substituents (e.g., methyl or butyl) lower melting points.

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